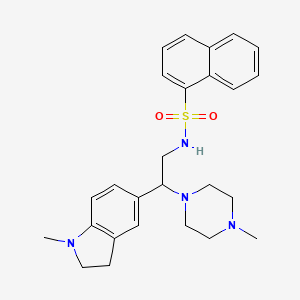

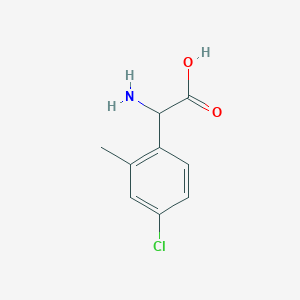

N-(2-(1-甲基吲哚-5-基)-2-(4-甲基哌嗪-1-基)乙基)萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide involves the creation of molecules with specific pharmacological activities. In one study, a series of 1-arylpyrazoles were synthesized as potent σ1 receptor antagonists. These compounds were evaluated for their binding affinity to human σ1R and guinea pig σ2 receptors. The synthesis process highlighted the importance of the pyrazole substituents and the necessity of a basic amine group. A variety of amines and spacer lengths were explored, with the ethylenoxy spacer and small cyclic amines yielding the most selective compounds for σ1R over σ2R. One of the most promising compounds, S1RA (E-52862), demonstrated high activity in neurogenic pain models and was selected as a clinical candidate due to its favorable properties .

Molecular Structure Analysis

The molecular structure of naphthalene-based sulfonamide compounds has been extensively studied. For instance, a naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for the selective detection of Al3+ ions. The structure of this probe was confirmed using various spectroscopic methods, including FTIR, 1H NMR, mass spectra, and X-ray single crystal study. The coordination environment of the L-Al2+ complex was supported by mass spectral data and further corroborated by DFT computational study. The molecular structure of these compounds plays a crucial role in their biological activity and interaction with metal ions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthalene sulfonamide derivatives can be complex and require precise control over the reaction conditions. For example, the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate was reported, which upon reaction with methylmagnesium iodide or benzylmagnesium chloride, yielded methoxy-naphthyl sulfoxides with high enantiomeric purity. These reactions demonstrate the ability to create chiral centers and control stereochemistry, which is essential for the biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonamide derivatives are influenced by their molecular structure. The fluorescence sensing capabilities of a naphthalene-based sulfonamide Schiff base for Al3+ ions are a prime example of the unique properties these compounds can exhibit. The probe showed a significant fluorescence enhancement upon binding with Al3+, with a low limit of detection. These properties are not only important for sensing applications but also for the potential biological activity of the compounds. The antimicrobial activity and nonmutagenicity of the sulfonamide derivative also highlight the importance of understanding the physical and chemical properties of these molecules .

科学研究应用

药理受体结合和活性

研究表明磺酰胺衍生物(包括与 N-(2-(1-甲基吲哚-5-基)-2-(4-甲基哌嗪-1-基)乙基)萘-1-磺酰胺相关的磺酰胺衍生物)在靶向中枢神经系统 (CNS) 受体方面具有实用性。这些化合物在各种血清素 (5-HT) 和多巴胺 (D) 受体位点表现出有效的拮抗活性,由于它们能够产生类似抗抑郁药的效果并在动物模型中表现出显着的抗焦虑活性,因此在抗抑郁药和抗焦虑药应用中显示出巨大的前景 (Zajdel 等,2012)。

合成方法

已经报道了磺酰胺化合物合成方法的进展,展示了创建这些复杂分子的新策略。一种值得注意的方法涉及微波辅助合成技术,它提供了生产具有潜在生物活性的磺酰胺衍生物的有效途径,包括神经生长因子 (NGF) 增强作用 (Williams 等,2010)。另一种方法详细介绍了用于 PET 成像的萘磺酰胺的合成,强调了它们在可视化人类 CCR8(一种趋化因子受体)中的作用 (Wang 等,2008)。

计算分析

计算分析在理解磺酰胺衍生物的结构和电子特征方面起着至关重要的作用。涉及密度泛函理论 (DFT) 的研究已被用于表征 4-甲基-N-(萘-1-基)苯磺酰胺等化合物,通过自然键轨道 (NBO) 分析、HOMO-LUMO 研究和分子对接研究提供了对它们的稳定性、反应性和潜在生物活性的见解 (Sarojini 等,2012)。

生物学评估

磺酰胺衍生物的生物学评估扩展到它们的抗菌、抗真菌和抗菌特性。例如,源自萘基磺酰胺的化合物在对抗真菌和细菌感染方面显示出有希望的结果,表明潜在的治疗应用 (Tandon 等,2010)。

属性

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2S/c1-28-14-16-30(17-15-28)25(21-10-11-24-22(18-21)12-13-29(24)2)19-27-33(31,32)26-9-5-7-20-6-3-4-8-23(20)26/h3-11,18,25,27H,12-17,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMMALANHTVKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC5=C(C=C4)N(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)